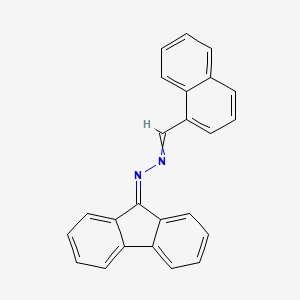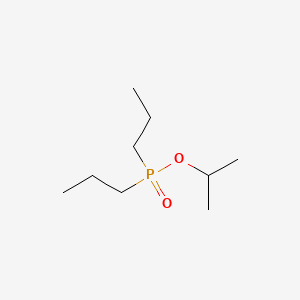
Phosphinic acid, dipropyl-, isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, dipropyl-, isopropyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their derivatives. These compounds are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one hydrogen atom. Phosphinic acid derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, dipropyl-, isopropyl ester typically involves the esterification of phosphinic acids with alcohols. One common method is the reaction of dipropylphosphinic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Another approach involves the use of orthosilicates for the esterification of monosubstituted phosphinic acids. This method provides excellent yields and is a convenient alternative to more commonly employed reactions with diazomethane or carbodiimide .
Industrial Production Methods
Industrial production of phosphinic acid esters often involves large-scale esterification processes. These processes are optimized for high yields and purity, and they may utilize continuous flow reactors to enhance efficiency. The choice of catalysts and reaction conditions is crucial to ensure the desired product quality and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, dipropyl-, isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding phosphinic acid and alcohol.
Oxidation: Phosphinic acid esters can be oxidized to form phosphonic acids.
Substitution: The ester group can be substituted with other functional groups using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide, molecular iodine.
Substitution: Alkyl halides, amines.
Major Products Formed
Hydrolysis: Dipropylphosphinic acid and isopropyl alcohol.
Oxidation: Dipropylphosphonic acid.
Substitution: Various substituted phosphinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, dipropyl-, isopropyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphinic acid, dipropyl-, isopropyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site and preventing substrate binding . The specific pathways and molecular targets depend on the particular application and the structure of the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, dipropyl-, isopropyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but contain a phosphorus-carbon bond instead of a phosphorus-hydrogen bond.
Phosphonates: These are esters of phosphonic acids and are used in similar applications, including as enzyme inhibitors and flame retardants.
Phosphates: These compounds have a tetrahedral geometry and are widely used in biochemistry and industrial applications.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with metal ions, making it valuable in various chemical and industrial processes.
Eigenschaften
CAS-Nummer |
23887-13-0 |
|---|---|
Molekularformel |
C9H21O2P |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
1-[propan-2-yloxy(propyl)phosphoryl]propane |
InChI |
InChI=1S/C9H21O2P/c1-5-7-12(10,8-6-2)11-9(3)4/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
WERONCNJUJJFEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(=O)(CCC)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
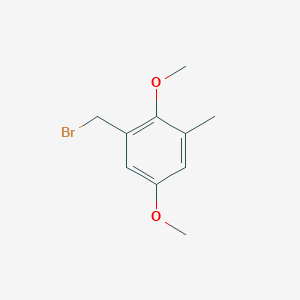
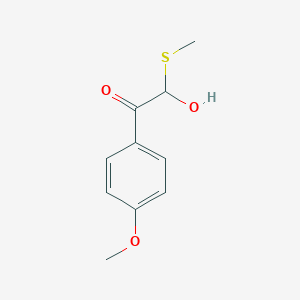
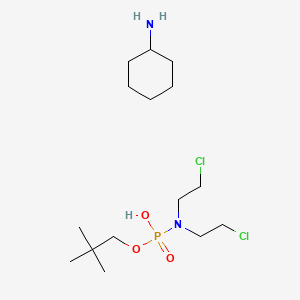
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)
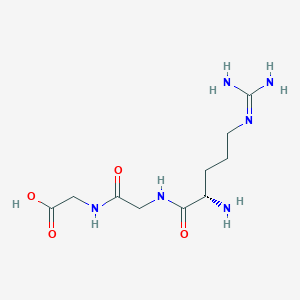
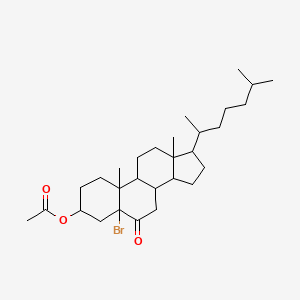
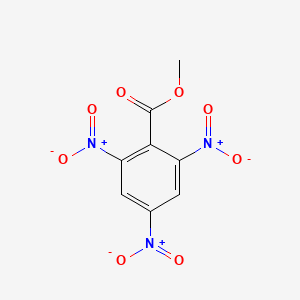
![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
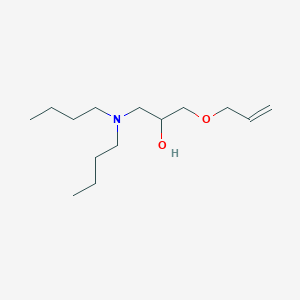
![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)
![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)
